
propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as rotenone, is a naturally occurring compound found in the roots and stems of certain plants. It has been used for centuries as a pesticide and is commonly used in scientific research as a tool to study mitochondrial function and cellular metabolism.
Mecanismo De Acción
Rotenone works by inhibiting complex I of the electron transport chain in mitochondria, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This can lead to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
Rotenone has been shown to have various biochemical and physiological effects on cells and organisms. It has been shown to induce oxidative stress, inflammation, and apoptosis in cells. In organisms, it has been shown to affect behavior, metabolism, and reproduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate in lab experiments is its ability to induce mitochondrial dysfunction, which can be useful in studying various diseases and cellular processes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research involving propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate. One area of research is the development of new therapies for diseases that involve mitochondrial dysfunction, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new tools and techniques for studying cellular metabolism and mitochondrial function. Additionally, there is potential for the development of new pesticides that are based on the structure and mechanism of this compound.
Métodos De Síntesis
Rotenone can be synthesized through various methods, including extraction from plant sources or chemical synthesis. One common synthesis method involves the reaction of 3-methoxyphenol with cyanoacetic acid, followed by cyclization and oxidation.
Aplicaciones Científicas De Investigación
Rotenone is widely used in scientific research to study mitochondrial function and cellular metabolism. It is commonly used as a tool to induce mitochondrial dysfunction in cells and has been used to study various diseases, including Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9(2)19-14(17)11(8-15)6-10-4-5-12(16)13(7-10)18-3/h4-7,9,16H,1-3H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSXJOUEWGPLSO-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
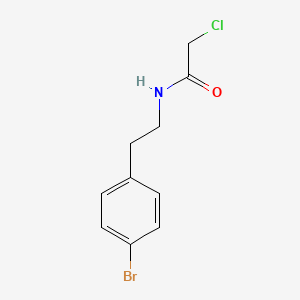
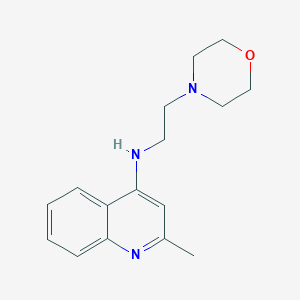
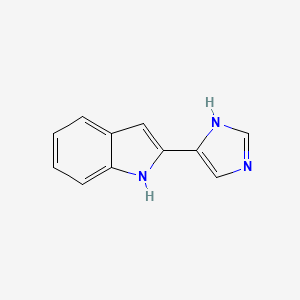
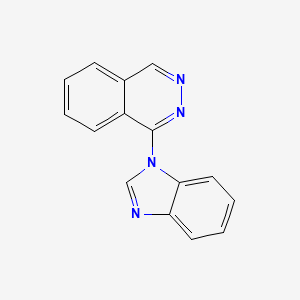
![1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)

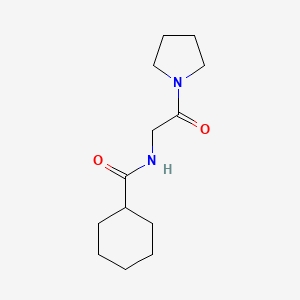
![2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B7441206.png)

